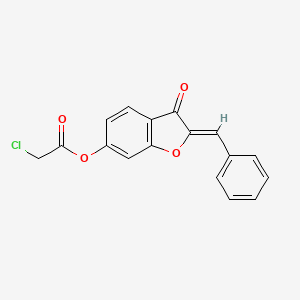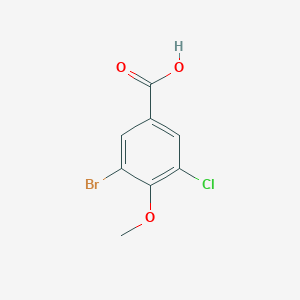![molecular formula C19H10ClF3N2O B2951227 2-(2-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 338964-53-7](/img/structure/B2951227.png)
2-(2-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a carbonitrile group (-C≡N), which is a strong, polar, and reactive group. The molecule also contains a chlorophenoxy group (a chlorine atom attached to a benzene ring, which is in turn attached to an oxygen atom), and a trifluoromethyl group (-CF3), which is a strong electron-withdrawing group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group might be introduced using a trifluoromethylation reagent . The chlorophenoxy group could be introduced using a suitable phenol and a chlorination reagent. The carbonitrile group could be introduced using a cyanation reagent .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space, and the types of bonds between them. The presence of the pyridine ring, the carbonitrile group, the chlorophenoxy group, and the trifluoromethyl group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the carbonitrile group is a strong electrophile and could undergo reactions with nucleophiles. The trifluoromethyl group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonitrile group and the electronegative chlorine and fluorine atoms could make the compound relatively polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
2-(2-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been used in a variety of laboratory experiments, including the study of enzyme inhibition, receptor activation, and cellular signaling pathways. It has also been used to study the effects of drugs on the body and to identify potential therapeutic targets.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is not yet fully understood. However, it is believed to work by binding to specific receptors in the body, which can then activate or inhibit certain cellular pathways. It has also been suggested that it may interact with enzymes and other proteins in the body, leading to changes in their activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the activity of certain enzymes and to activate or inhibit certain cellular pathways. It has also been found to have anti-inflammatory and anti-cancer effects, as well as effects on the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile in laboratory experiments include its low cost, its availability in a variety of forms, and its stability in a wide range of conditions. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to accurately measure its concentration in solution, and it can be toxic in high concentrations.
Orientations Futures
There are a number of potential future directions for research on 2-(2-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile. These include further studies on its mechanism of action, its effects on various biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research could be done to determine the optimal conditions for its synthesis and to develop new methods for its use in laboratory experiments.
Méthodes De Synthèse
2-(2-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile can be synthesized using a three-step reaction process. The first step involves the reaction of 2-chlorophenoxyacetic acid and 3-trifluoromethylphenylpyridine in the presence of a base such as sodium hydroxide. This reaction yields 2-(2-chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine. The second step involves the addition of acetic anhydride to the reaction mixture, resulting in the formation of 2-(2-chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-acetate. Finally, the third step involves the reaction of the acetate with carbonitrile, yielding this compound.
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2O/c20-16-6-1-2-7-17(16)26-18-13(10-24)8-14(11-25-18)12-4-3-5-15(9-12)19(21,22)23/h1-9,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOYKLGURVXHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=N2)C3=CC(=CC=C3)C(F)(F)F)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2951145.png)

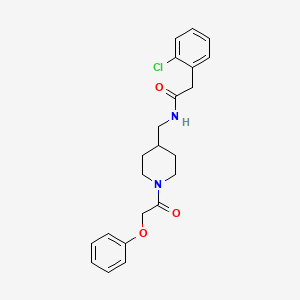
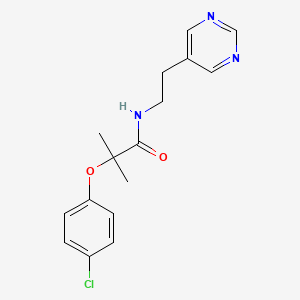
![3-(3,4-dimethoxyphenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2951151.png)
![(Z)-methyl 2-(2-((2,4-dichlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2951153.png)
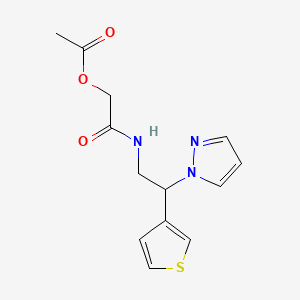
![(1R,5S)-8-((2-fluorobenzyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2951159.png)


![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-benzylurea](/img/structure/B2951165.png)
